molecular formula C33H42Cl2N4 B1662651 9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride CAS No. 224445-12-9

9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride

Katalognummer B1662651
CAS-Nummer: 224445-12-9
Molekulargewicht: 565.6 g/mol
InChI-Schlüssel: RHKXINFBJWDTSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride, also known as heptylene-bis (THA) dihydrochloride or heptylene-bis (tacrine) dihydrochloride, is a solid compound with the empirical formula C33H40N4 · 2HCl . It has a molecular weight of 565.62 .


Synthesis Analysis

The synthesis of alkylene linked bis-THA and linked benzyl-THA as highly potent and selective inhibitors and molecular probes of acetylcholinesterase has been reported .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl.Cl.C (CCCNc1c2CCCCc2nc3ccccc13)CCCNc4c5CCCCc5nc6ccccc46 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it’s known that it’s a potent inhibitor of acetylcholinesterase .


Physical And Chemical Properties Analysis

This compound is a white solid with a solubility of more than 10 mg/mL in water . It’s extremely hygroscopic and should be stored desiccated . The storage temperature is 2-8°C .

Wissenschaftliche Forschungsanwendungen

Acetylcholinesterase Inhibition

9-Amino-1,2,3,4-tetrahydroacridine derivatives, including the heptylene-linked bis-THA compounds, have been studied extensively for their acetylcholinesterase (AChE) inhibition properties. These compounds are designed to simultaneously bind to the catalytic and peripheral sites of AChE, with a seven methylene tether optimizing both AChE inhibition potency and selectivity. This characteristic makes them potential candidates for the treatment of Alzheimer's disease due to their role in increasing acetylcholine levels in the brain (Carlier et al., 1999).

Potential for Alzheimer's Disease Treatment

Studies have demonstrated the potential of bis(7)-tacrine, a dimeric derivative of 9-Amino-1,2,3,4-tetrahydroacridine, in the palliative treatment of Alzheimer's disease. Bis(7)-tacrine has shown superior memory-enhancing potency and acetylcholinesterase inhibition relative to tacrine, another drug used in Alzheimer's treatment (Wang et al., 1999).

GABA(A) Receptor Antagonism

Another interesting property of bis(7)-tacrine is its ability to antagonize GABA(A) receptor function. This action complements its AChE inhibition, potentially offering a broader therapeutic effect for Alzheimer's disease (Li et al., 1999).

Molecular Orbital Study for Drug Delivery

Theoretical molecular orbital studies have been conducted to better understand the properties of THA (9-Amino-1,2,3,4-tetrahydroacridine) and its derivatives. These studies are crucial for developing enhanced drug delivery systems, particularly for Alzheimer's treatment (Pop et al., 1989).

Cardiac Potassium Channel Blocking

9-Amino-1,2,3,4-tetrahydroacridine also exhibits the ability to block cardiac potassium channels. This suggests its potential application in the field of cardiovascular pharmacology (Osterrieder, 1987).

Radiopharmaceutical Synthesis

The synthesis of 7-[123I]iodotacrine, derived from 9-Amino-1,2,3,4-tetrahydroacridine, has been explored for potential use in mapping acetylcholinesterase, offering applications in diagnostic imaging for Alzheimer's disease (Akula & Kabalka, 1999).

Management of Diabetic Disease

New derivatives of 9-substituted tetrahydroacridine have been assessed for their potential in managing diabetic disease. These compounds, acting as acetylcholine esterase inhibitors, have demonstrated efficiency and safety in in vivo studies (Megeed et al., 2017).

Zukünftige Richtungen

Bis (7)-tacrine has been proposed as a clinical treatment for Alzheimer’s disease due to its superior acetylcholinesterase (AChE) inhibition and memory-enhancing potency relative to tacrine . This suggests potential future directions in the development of treatments for neurodegenerative diseases.

Eigenschaften

IUPAC Name

N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N4.2ClH/c1(2-12-22-34-32-24-14-4-8-18-28(24)36-29-19-9-5-15-25(29)32)3-13-23-35-33-26-16-6-10-20-30(26)37-31-21-11-7-17-27(31)33;;/h4,6,8,10,14,16,18,20H,1-3,5,7,9,11-13,15,17,19,21-23H2,(H,34,36)(H,35,37);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKXINFBJWDTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433317
Record name Bis(7)-tacrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

bis(7)-Tacrine

CAS RN

224445-12-9
Record name Bis(7)-tacrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride
Reactant of Route 3
Reactant of Route 3
9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride
Reactant of Route 4
Reactant of Route 4
9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride
Reactant of Route 5
Reactant of Route 5
9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride
Reactant of Route 6
Reactant of Route 6
9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.